(R)-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine
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Overview
Description
®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine is a chiral compound that features a piperazine ring substituted with a methylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine typically involves the reaction of ®-1-methylpyrrolidine with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced technologies such as microreactors to ensure precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazines.
Scientific Research Applications
®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine: The enantiomer of the compound, which may exhibit different biological activities.
1-(Pyrrolidin-2-ylmethyl)piperazine: A similar compound lacking the methyl group on the pyrrolidine ring.
1-(Methylpiperazin-2-yl)methylpyrrolidine: A structural isomer with different substitution patterns.
Uniqueness
®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine is unique due to its specific chiral configuration and the presence of both piperazine and methylpyrrolidine moieties. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H21N3 |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[[(2R)-1-methylpyrrolidin-2-yl]methyl]piperazine |
InChI |
InChI=1S/C10H21N3/c1-12-6-2-3-10(12)9-13-7-4-11-5-8-13/h10-11H,2-9H2,1H3/t10-/m1/s1 |
InChI Key |
CSOYJQIXGATGDG-SNVBAGLBSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1CN2CCNCC2 |
Canonical SMILES |
CN1CCCC1CN2CCNCC2 |
Origin of Product |
United States |
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